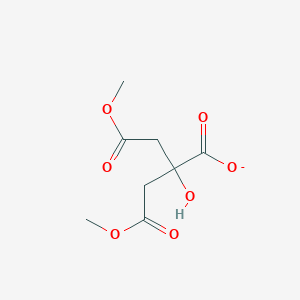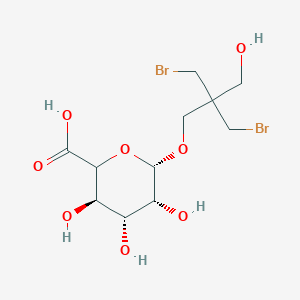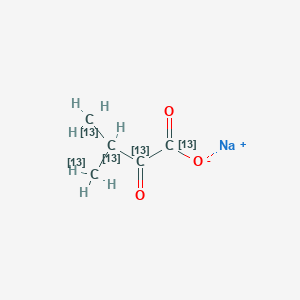
Phosphate de guanidinium dihydrogéné
Vue d'ensemble
Description
Guanidinium dihydrogen phosphate (GDP) is an important organic compound used in a variety of scientific and laboratory experiments. This compound is a colorless, water-soluble solid that is highly soluble in water and contains a guanidinium cation and two phosphate anions. It is a commonly used reagent in biochemistry and molecular biology research and has a wide range of applications in the scientific community. GDP is also used in the synthesis of other compounds, such as peptides and proteins, as well as in the study of enzyme kinetics.
Applications De Recherche Scientifique
Ignifuge pour le bois
Le GDP, lorsqu'il est combiné au borate de zinc (ZB), peut être utilisé pour modifier le bois par imprégnation micro-ondes-ultrasons, ce qui améliore la résistance au feu et la stabilité thermique {svg_1}. Les échantillons de bois traités présentent de meilleures performances en matière de retardateur de flamme, la valeur de l'indice d'oxygène limite (LOI) augmentant à 47,8 %. Les résultats de l'analyse thermogravimétrique (TGA) indiquent l'excellente stabilité thermique du bois {svg_2}.
Ignifuge pour le coton
Les formulations à base de GDP ont été utilisées comme ignifugeants pour le coton. Lorsqu'elles sont combinées à une résine (mélamine) ou à du 3-aminopropyléthoxysilane (APS), ces formulations augmentent l'indice d'oxygène limite (LOI) à plus de 30 vol. %, ce qui indique de bonnes propriétés ignifuges {svg_3}. En particulier, la formulation basée sur un mélange d'APS, de GDP et de mélamine offre une bonne résistance au feu sur le coton et donne une classification M1 après un test d'immersion {svg_4}.
Capacité d'absorption cellulaire
Le groupe guanidinium du GDP a été trouvé pour améliorer l'absorption cellulaire. Il forme deux fortes liaisons hydrogène parallèles avec des homologues biologiquement pertinents, générant un alignement de liaison hydrogène plus favorable par rapport aux groupes ammonium {svg_5}. Cette propriété fait du GDP un composé utile dans le domaine de la délivrance de médicaments, où l'absorption cellulaire efficace des médicaments est souvent un défi majeur {svg_6}.
Mécanisme D'action
Target of Action
Guanidinium-rich molecules, such as Guanidinium Dihydrogen Phosphate, primarily target the plasma membrane of cells . They interact with multiple negatively charged plasma membrane groups . Guanidinium groups have high affinities and selectivities for phosphates and arsenates over other anions .
Mode of Action
Guanidinium Dihydrogen Phosphate interacts with its targets through charge pairing and hydrogen bonding . The guanidinium groups bind the phosphate tightly . The interaction with softer ions such as phosphates and sulfates is facilitated by delocalization of the positive charge in the guanidinium group . This interaction leads to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .
Biochemical Pathways
The biochemical pathways affected by Guanidinium Dihydrogen Phosphate involve the translocation of biomolecules across the plasma membrane . This process is energy-independent and non-endocytotic, allowing the compound to gain free access to the cytosol and nucleus .
Pharmacokinetics
The pharmacokinetics of Guanidinium Dihydrogen Phosphate involve its rapid absorption and distribution within the cell . The compound enters living cells efficiently in a non-endocytic, energy-independent manner
Result of Action
The result of the action of Guanidinium Dihydrogen Phosphate is the efficient cellular uptake and delivery of bioactive cargos through biological barriers . This includes the transport of a wide range of cargos, including drugs and biomarkers .
Action Environment
The action of Guanidinium Dihydrogen Phosphate is influenced by environmental factors such as the pH gradient of the cell membrane and the presence of fatty acids . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, facilitating the transport of arginine-rich peptides toward the cell interior . On the cytosolic side, the fatty acids become protonated, releasing the peptides and resealing the channel .
Safety and Hazards
Guanidinium dihydrogen phosphate should not be released into the environment . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Relevant Papers
Guanidinium dihydrogen phosphate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), and others .
Analyse Biochimique
Biochemical Properties
The guanidinium functional group in guanidinium dihydrogen phosphate is commonly used by proteins and enzymes to recognize and bind anions using ion pairing and hydrogen bonding . The specific patterns of hydrogen bonding and the great basicity of the guanidine functional group allow it to play several key roles in recognition and catalysis .
Cellular Effects
Guanidinium-rich molecules, such as guanidinium dihydrogen phosphate, efficiently enter living cells in a non-endocytic energy-independent manner and transport a wide range of cargos, including drugs and biomarkers .
Molecular Mechanism
The mechanism by which guanidinium dihydrogen phosphate exerts its effects at the molecular level involves the essential role of guanidinium groups and two universal cell components: fatty acids and the cell membrane pH gradient . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, leading to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .
Temporal Effects in Laboratory Settings
The guanidinium functional group is known to play several key roles in recognition and catalysis, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Guanidinium-rich molecules have been demonstrated to efficiently enter living cells and transport a wide range of cargos, suggesting that the effects of guanidinium dihydrogen phosphate may vary with different dosages .
Metabolic Pathways
The guanidinium functional group is commonly used by proteins and enzymes to recognize and bind anions, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
Guanidinium dihydrogen phosphate is likely transported and distributed within cells and tissues through the action of the guanidinium groups. These groups interact with deprotonated fatty acids in contact with the cell exterior, leading to a transient membrane channel that facilitates transport .
Subcellular Localization
Given the ability of guanidinium groups to facilitate cellular translocation and delivery of bioactive cargos, it is likely that guanidinium dihydrogen phosphate can be found in various compartments or organelles within the cell .
Propriétés
IUPAC Name |
diaminomethylideneazanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDGDWODCGBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-23-4, 38848-02-1, 5423-22-3 | |
| Record name | Guanidine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201036309 | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-07-1, 5423-22-3 | |
| Record name | Guanidinium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/no-structure.png)



![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)



